(1h-Benzimidazol-2-ylmethoxy)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

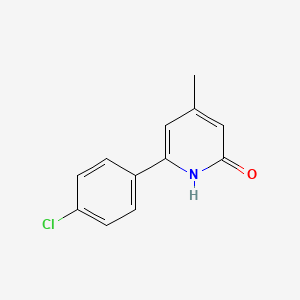

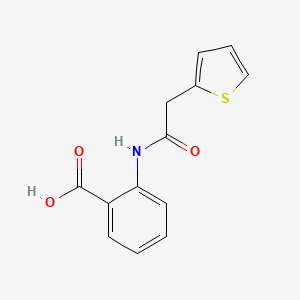

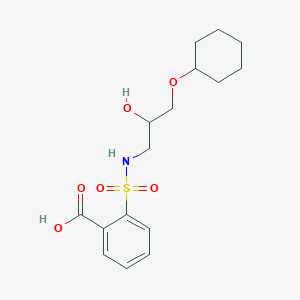

“(1h-Benzimidazol-2-ylmethoxy)acetic acid”, also known as BAMAA, is a chemical compound with the molecular formula C11H10N2O3. It has a molecular weight of 206.2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “(1h-Benzimidazol-2-ylmethoxy)acetic acid” is 1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) . This indicates that the molecule consists of a benzimidazole ring attached to a methoxy group and an acetic acid group.Physical And Chemical Properties Analysis

“(1h-Benzimidazol-2-ylmethoxy)acetic acid” is a solid substance at room temperature . It has a molecular weight of 206.2 .Wissenschaftliche Forschungsanwendungen

Summary of the Application

Benzimidazole and its derivatives have been found to possess diverse biological and clinical applications, including antimicrobial activity . They are considered vital pharmacophores in medicinal chemistry .

Methods of Application or Experimental Procedures

Benzimidazole derivatives are synthesized through various chemical reactions and evaluated for their antimicrobial activity against selected microbial species .

Results or Outcomes

Benzimidazole derivatives have shown significant inhibitory activity and favorable selectivity ratio. They are extremely effective with respect to their antimicrobial activity .

2. Synthesis of Metal-Organic Frameworks (MOFs)

Summary of the Application

Benzimidazole-based MOFs have been synthesized for applications in gas adsorption and separation .

Methods of Application or Experimental Procedures

The synthesis of these MOFs involves solvothermal reactions with the benzimidazole-based organic linker .

Results or Outcomes

The synthesized MOFs have shown excellent CO2 adsorption capacity due to their high porosity and open metal sites .

3. Antiparasitic and Antioxidant Activity

Summary of the Application

Benzimidazole derivatives, specifically 1H-benzimidazole-2-yl hydrazones, have been found to possess combined antiparasitic and antioxidant activity . These compounds have been studied for their effectiveness against parasitic infections, particularly those caused by Trichinella spiralis .

Methods of Application or Experimental Procedures

The compounds were synthesized and their anthelmintic activity was studied in vitro against encapsulated T. spiralis . Their antioxidant activity was also evaluated against stable free radicals DPPH and ABTS .

Results or Outcomes

The compounds showed more activity than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the compounds killed all parasitic larvae (100% effectiveness) after a 24-hour incubation period . They also demonstrated effective radical scavenging ability .

4. Antimicrobial Activity

Summary of the Application

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species . The increase in antimicrobial resistance to existing drugs has necessitated the search for new molecules for the treatment of bacterial infections .

Methods of Application or Experimental Procedures

The compounds were synthesized through nucleophilic substitution reactions and their antimicrobial activity was evaluated against selected microbial species .

Results or Outcomes

Some of the synthesized benzimidazole derivatives showed good antibacterial activity .

5. Antiparasitic and Antioxidant Activity

Summary of the Application

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity have been developed . These compounds have been studied for their effectiveness against parasitic infections, particularly those caused by Trichinella spiralis .

Methods of Application or Experimental Procedures

The compounds were synthesized and their anthelmintic activity was studied in vitro against encapsulated T. spiralis . Their antioxidant activity was also evaluated against stable free radicals DPPH and ABTS .

Results or Outcomes

All hydrazones were more active than the clinically used anthelmintic drugs albendazole and ivermectin. Two of the compounds killed all parasitic larvae (100% effectiveness) after a 24-hour incubation period . They also demonstrated effective radical scavenging ability .

6. Antimicrobial Activity

Summary of the Application

Benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activity against selected microbial species . The increase in antimicrobial resistance to existing drugs necessitated the search for new molecules for the treatment of bacterial infections .

Methods of Application or Experimental Procedures

The compounds were synthesized through nucleophilic substitution reactions and their antimicrobial activity was evaluated against selected microbial species .

Results or Outcomes

Some of the synthesized benzimidazole derivatives showed good antibacterial activity .

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-ylmethoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10(14)6-15-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCDVGPTWGIYAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)COCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349581 |

Source

|

| Record name | (1h-benzimidazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1h-Benzimidazol-2-ylmethoxy)acetic acid | |

CAS RN |

783284-17-3 |

Source

|

| Record name | (1h-benzimidazol-2-ylmethoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(2,4-Dioxo-thiazolidin-3-yl)-acetylamino]-benzoic acid](/img/structure/B1297241.png)

![3-Isobutylcarbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1297251.png)

![5,6-Dihydro-3H-pyrano[4',3':4,5]thieno[2,3-D]pyrimidin-4(8H)-one](/img/structure/B1297273.png)